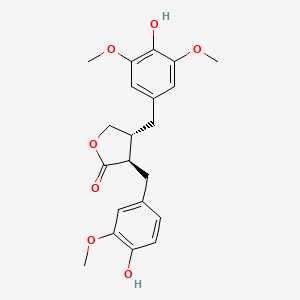

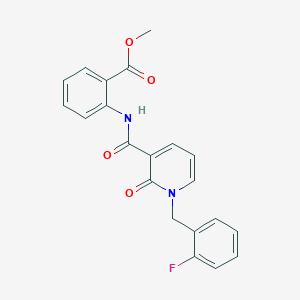

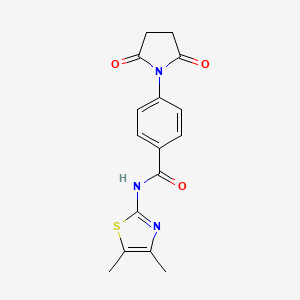

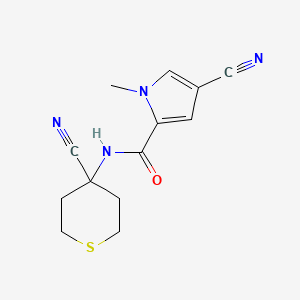

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions, including the use of protective groups and specific reagents to achieve the desired substitution patterns. For example, the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which share a similar structural framework with the compound , can be achieved using thietanyl protecting groups. This method provides a route to synthesize compounds with specific substitutions at the 8-position, indicating a possible pathway for synthesizing the target compound (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine core, substituted with various functional groups that significantly influence the compound's properties. Spectroscopic methods, such as 1H-NMR, 13C-NMR, and MS spectrometry, are commonly used to elucidate the structures of newly synthesized compounds, providing detailed information about the molecular framework and substituent positions (Gobouri, 2020).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, reflecting their complex behavior in different chemical environments. For instance, SNAr (nucleophilic aromatic substitution) reactions are relevant for purine compounds with halogen substituents, suggesting that the target compound might participate in similar reactions, depending on the nature of the substituents and reaction conditions (Liu & Robins, 2007).

科学的研究の応用

Synthesis of New Ring Systems

Research has explored the synthesis of new ring systems like thiadiazepino-purine, which could have implications in chemical diversification for potential therapeutic uses. For instance, the synthesis of 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine demonstrates complex chemical transformations of purine derivatives (Hesek & Rybár, 1994).

Isolation and Characterization of Impurities

In the pharmaceutical industry, understanding impurities in drug compounds is crucial. Research on 8-chlorotheophylline, a related compound, involved separating and characterizing impurities, enhancing knowledge about the stability and purity of related purine derivatives (Desai, Patel, & Gabhe, 2011).

Development of Receptor Ligands

The modification of purine derivatives to create ligands for receptors like 5-HT1A, 5-HT2A, and 5-HT7 has been explored. This can have implications in psychotropic drug development, as these receptors are key targets in psychiatric disorders (Chłoń-Rzepa et al., 2013).

Protective Group Utilization in Synthesis

Utilizing protective groups like thietanyl in the synthesis of purine derivatives can aid in developing new compounds with potential biological activity. This approach can lead to the discovery of novel substances with unique properties (Khaliullin & Shabalina, 2020).

Exploration of Broncholytic Activity

Studies have explored the broncholytic activity of purine derivatives, which could contribute to the development of new treatments for respiratory disorders (Nemčeková, Rybár, Nosál'ová, & Alföldi, 1995).

Synthesis of Novel Derivatives

Research into synthesizing new derivatives, such as 6-purineselenyl and thiadiazolyl-purine-diones, expands the chemical diversity of purine compounds, opening pathways for new pharmacological investigations (Gobouri, 2020).

特性

IUPAC Name |

8-chloro-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2FN4O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(16)18-11)6-7-8(15)4-3-5-9(7)17/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUVNXTXOFVVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

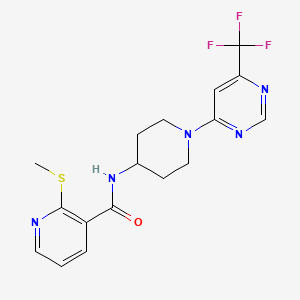

![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)

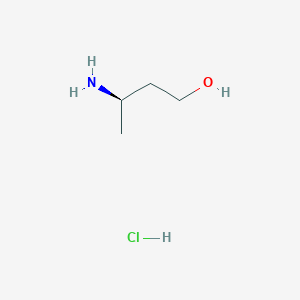

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)